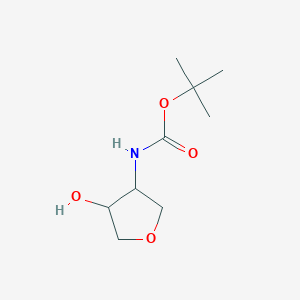
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, a compound characterized by its unique structural attributes, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C9H17N1O4, with a molecular weight of approximately 201.27 g/mol. The compound features a tert-butyl group attached to a carbamate functional group linked to a tetrahydrofuran ring, which contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its utility as an antimicrobial agent.
- Antitumor Activity : Initial findings indicate that it may have cytotoxic effects on cancer cell lines, although further research is required to elucidate the precise mechanisms involved.
Biological Interactions
Research has highlighted several key interactions of this compound with biological molecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biochemical processes.
- Receptor Binding : Interaction studies have indicated a possible binding affinity for certain receptors, which could mediate its biological effects.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa , both notorious for their resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Acinetobacter baumannii | 32 |
| Pseudomonas aeruginosa | 64 |
Antitumor Activity
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed promising results:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.5 |
These results indicate that the compound possesses significant antitumor potential, warranting further investigation into its mechanisms of action.
Discussion
The biological activity of this compound suggests that it could serve as a valuable scaffold in drug development. Its ability to modulate enzyme activity and interact with receptors positions it as a candidate for further research in therapeutic applications.
科学研究应用
Pharmaceutical Development
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological receptors, leading to various therapeutic applications:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound, such as M4, exhibit protective effects against neurotoxicity induced by amyloid beta peptide (Aβ1-42), reducing inflammation markers like TNF-α and free radicals in astrocytes .
Antimicrobial Activity
The compound has shown promise in antimicrobial research, particularly as an antimicrobial potentiator. Its structural analogs have been evaluated for their ability to combat antibiotic resistance and biofilm formation, which are significant challenges in treating infections .
Case Study 1: Neuroprotection Against Amyloid Beta Toxicity
A study investigated the protective effects of M4 (a derivative of this compound) on astrocytes exposed to Aβ1-42. The results indicated that M4 significantly reduced cell death and inflammatory responses. However, the efficacy in vivo was less pronounced compared to established treatments like galantamine .
| Treatment Group | Aβ1-42 Levels | TNF-α Reduction |
|---|---|---|
| Control | High | Baseline |
| M4 | Moderate | Significant |
| Galantamine | Low | Significant |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds featuring the tetrahydrofuran moiety. These analogs were tested against various bacterial strains, showing enhanced activity against resistant strains when combined with traditional antibiotics .
属性
IUPAC Name |
tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













